N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
This compound features a pyrrolo[1,2-a]pyrazine core fused with a pyrrole ring, substituted at the 1-position with a 4-fluorophenyl group and at the carboxamide position with a 3,4-dimethylphenyl moiety. Its molecular formula is C22H23FN3O (molecular weight ≈ 364.44 g/mol).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-15-5-10-19(14-16(15)2)24-22(27)26-13-12-25-11-3-4-20(25)21(26)17-6-8-18(23)9-7-17/h3-11,14,21H,12-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKXVWFVHCBDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and fluorobenzene derivatives. The key steps may involve:
Formation of the pyrrolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the dimethylphenyl and fluorophenyl groups through nucleophilic aromatic substitution or other suitable methods.
Amidation: Formation of the carboxamide group through reactions with carboxylic acid derivatives or their activated forms.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced forms, such as amines or alcohols.
Substitution: Introduction of different substituents on the aromatic rings or the pyrrolopyrazine core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Ring Systems and Substitution Patterns
Table 1: Key Structural Features of Analogs
Key Observations:
- Substituent Effects : The 3,4-dimethylphenyl group in the target compound introduces steric bulk absent in the tert-butyl analog , which may reduce off-target interactions but lower solubility.
Key Insights:
- Fluorophenyl Role : The 4-fluorophenyl group in the target compound is a common motif in sigma receptor ligands (e.g., ), suggesting possible interactions with dopamine pathways or neurological targets.
- Dimethylphenyl vs. tert-Butyl : The tert-butyl analog may exhibit faster metabolism due to reduced steric protection, whereas the dimethylphenyl group in the target compound could enhance metabolic stability.
Pharmacokinetic and Physicochemical Properties
- Solubility : The tert-butyl analog (logP ≈ 3.1) likely has higher aqueous solubility than the target compound (estimated logP ≈ 4.2) due to reduced hydrophobicity.
- Metabolic Stability : The trifluoromethyl-pyrrolo-pyrazine derivative highlights that electron-withdrawing groups (e.g., CF3) improve stability compared to dimethylphenyl.
Biological Activity
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolo[1,2-a]pyrazine Core : This involves cyclization reactions using appropriate precursors under controlled conditions.
- Introduction of the Fluorophenyl Group : Achieved through substitution reactions.
- Attachment of the Dimethylphenyl Group : Often accomplished using palladium-catalyzed cross-coupling reactions.
Antitumor Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazine exhibit significant antitumor activity. These compounds have been shown to inhibit various kinases associated with cancer proliferation:
- BRAF(V600E) : Inhibitors targeting this mutation have demonstrated efficacy in melanoma treatment.
- EGFR : Compounds that inhibit this receptor have potential in lung cancer therapies.
- Aurora-A Kinase : Inhibition leads to reduced cell division rates in cancer cells.
Anti-inflammatory and Antibacterial Properties
Pyrrolo[1,2-a]pyrazine derivatives have also been noted for their anti-inflammatory and antibacterial effects. Studies revealed that certain compounds can modulate inflammatory pathways and exhibit activity against various bacterial strains.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating or withdrawing groups significantly influences the biological activity. For instance:
- Dimethyl Groups : Enhance lipophilicity and improve cellular uptake.
- Fluorine Substitution : Increases binding affinity to target proteins due to favorable interactions.
| Compound Modification | Effect on Activity |
|---|---|
| Addition of Dimethyl Group | Increased potency against kinases |
| Fluorine Substitution | Enhanced binding affinity |
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antitumor Study : A derivative exhibited IC50 values in the nanomolar range against BRAF(V600E) mutant cells, indicating strong potential as an anticancer agent.
- Anti-inflammatory Research : Another study demonstrated that a related compound significantly reduced TNF-alpha levels in vitro, showcasing its anti-inflammatory properties.
- Antibacterial Evaluation : Compounds were tested against Gram-positive and Gram-negative bacteria, with some showing MIC values below 10 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
